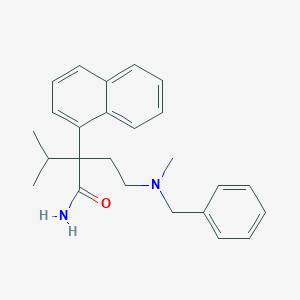
alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide, also known as SKF-82958, is a selective dopamine D1-like receptor agonist. It was first synthesized in the 1980s and has since been extensively studied for its potential use in scientific research.
Mecanismo De Acción
Alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide acts as a selective agonist of dopamine D1-like receptors, which are primarily located in the brain. Activation of these receptors leads to an increase in intracellular cAMP levels, which in turn triggers a cascade of downstream signaling pathways. This ultimately results in the modulation of neuronal activity and the regulation of various physiological processes.
Biochemical and Physiological Effects:
alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability. It has also been shown to have potential neuroprotective effects in certain pathological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide in lab experiments is its high selectivity for dopamine D1-like receptors, which allows for precise modulation of these receptors without affecting other receptor subtypes. However, one limitation is that its effects may be influenced by factors such as age, sex, and genetic background.
Direcciones Futuras
There are several potential future directions for research involving alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide. These include further elucidation of its mechanism of action, investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the development of more selective and potent analogs.
Métodos De Síntesis
The synthesis of alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide involves several steps, including the condensation of 2-amino-1-phenylethanol with 1-naphthylacetyl chloride, followed by the reaction of the resulting product with isopropylamine and benzylmethylamine. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
Alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide has been widely used in scientific research to study the role of dopamine D1-like receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
Propiedades
Número CAS |
1505-89-1 |
|---|---|
Nombre del producto |
alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide |
Fórmula molecular |
C25H30N2O |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2-[2-[benzyl(methyl)amino]ethyl]-3-methyl-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C25H30N2O/c1-19(2)25(24(26)28,16-17-27(3)18-20-10-5-4-6-11-20)23-15-9-13-21-12-7-8-14-22(21)23/h4-15,19H,16-18H2,1-3H3,(H2,26,28) |
Clave InChI |
MXLCXWPNZGESLV-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCN(C)CC1=CC=CC=C1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
SMILES canónico |
CC(C)C(CCN(C)CC1=CC=CC=C1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Sinónimos |
α-[2-[Benzyl(methyl)amino]ethyl]-α-isopropyl-1-naphthaleneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



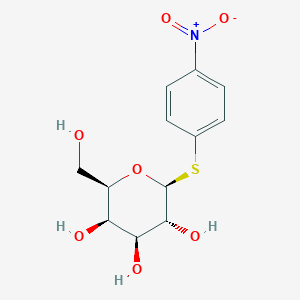

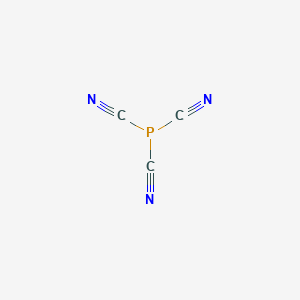





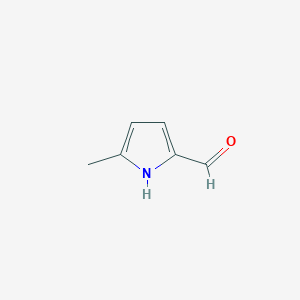
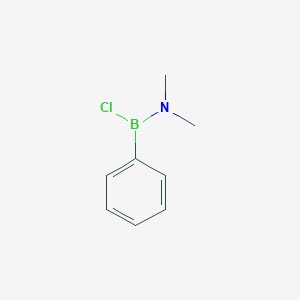
![6-Nitro-2-phenyl-1H-benzo[D]imidazole](/img/structure/B74112.png)
![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)

![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)